molecular formula C8H10O4 B2595858 Methyl 5-(methoxymethyl)furan-2-carboxylate CAS No. 7042-04-8

Methyl 5-(methoxymethyl)furan-2-carboxylate

Cat. No.: B2595858
CAS No.: 7042-04-8
M. Wt: 170.164
InChI Key: GXYHQVZORYVUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-(methoxymethyl)furan-2-carboxylate” is a chemical compound with the molecular formula C8H10O4 and a molecular weight of 170.16 . It is used for research purposes .


Synthesis Analysis

The synthesis of “this compound” can be achieved through a one-pot multicomponent Biginelli reaction . Another method involves the dehydration of hexoses and subsequent etherification of hydroxymethylfurfural (HMF) .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a furan ring, an ester group, and a methoxymethyl group .


Chemical Reactions Analysis

“this compound” can react with ethylene in the presence of Sn-Beta to produce methyl 4-(methoxymethyl)benzenecarboxylate (MMBC) with 46% selectivity at 28% MMFC conversion .

Scientific Research Applications

Methyl 5-(methoxymethyl)furan-2-carboxylate has several applications in scientific research:

Future Directions

The future directions for “Methyl 5-(methoxymethyl)furan-2-carboxylate” could involve further exploration of its synthesis methods, chemical reactions, and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(methoxymethyl)furan-2-carboxylate can be synthesized through several methods. One common method involves the reaction of furan-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the methyl ester . Another method involves the use of methyl iodide and a base such as potassium carbonate to methylate the hydroxymethyl group on the furan ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification reactions. These reactions are carried out in batch or continuous reactors, with careful control of temperature and pressure to optimize yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(methoxymethyl)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 5-(methoxymethyl)furan-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(methoxymethyl)furan-2-carboxylate is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

methyl 5-(methoxymethyl)furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-10-5-6-3-4-7(12-6)8(9)11-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYHQVZORYVUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 20 ml of dry methanol was dissolved 5.0 g (26.5 mmol) of ethyl 5-chloromethyl-2-furancarboxylate, followed by addition of 20 ml of a 28% solution of sodium methoxide in methanol. The mixture was stirred at room temperature for 17 hours, at the end of which time it was neutralized with 1N-hydrochloric acid. The resulting precipitate was filtered off and the filtrate was concentrated under reduced pressure. The residue was dissolved in chloroform and the solution was washed with a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was then distilled off under reduced pressure to give 3.73 g (82.7%) of methyl 5-methoxymethyl-2-furancarboxylate (Compound c) as light yellow oil.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.